molecular formula C20H14BrF3N2O4 B11576518 N-(1,3-benzodioxol-5-ylmethyl)-2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No.: B11576518
M. Wt: 483.2 g/mol
InChI Key: OLPCYYFKIAQCIC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is a complex organic compound that features a benzodioxole moiety, a brominated indole, and a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Trifluoroacetyl Group: This step involves the reaction of the brominated indole with trifluoroacetic anhydride.

    Coupling Reaction: The final step is the coupling of the benzodioxole moiety with the brominated, trifluoroacetylated indole using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The brominated indole can be reduced to remove the bromine atom.

    Substitution: The bromine atom on the indole can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones derived from the benzodioxole moiety.

    Reduction: De-brominated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is unique due to the presence of the trifluoroacetyl group and the brominated indole moiety, which are not commonly found together in similar compounds. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields of research.

Properties

Molecular Formula

C20H14BrF3N2O4

Molecular Weight

483.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C20H14BrF3N2O4/c21-12-2-3-15-13(6-12)14(19(28)20(22,23)24)8-26(15)9-18(27)25-7-11-1-4-16-17(5-11)30-10-29-16/h1-6,8H,7,9-10H2,(H,25,27)

InChI Key

OLPCYYFKIAQCIC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=C3C=CC(=C4)Br)C(=O)C(F)(F)F

Origin of Product

United States

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